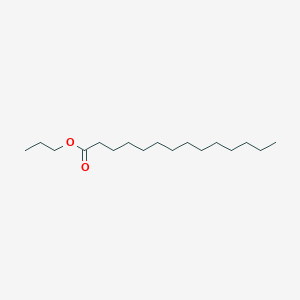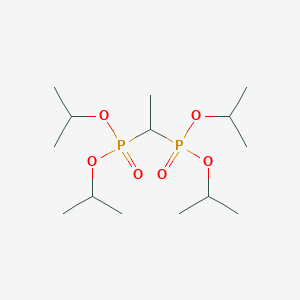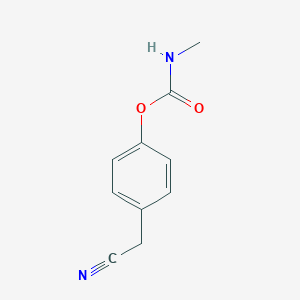
4-(Cyanomethyl)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyanomethyl)phenyl methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carbaryl, a widely used insecticide in agriculture. However,
Mécanisme D'action
The mechanism of action of 4-(Cyanomethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the target organism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(Cyanomethyl)phenyl methylcarbamate are well-documented. It has been shown to cause acute toxicity in humans and animals, leading to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to this compound has also been associated with neurological and developmental effects, including cognitive impairment and behavioral changes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Cyanomethyl)phenyl methylcarbamate in lab experiments is its low cost and availability. It is also relatively stable and can be easily synthesized in large quantities. However, its acute toxicity and potential health hazards pose significant limitations for its use in laboratory experiments.
Orientations Futures
The potential future directions for research on 4-(Cyanomethyl)phenyl methylcarbamate are numerous. One area of interest is the development of safer and more effective carbamate pesticides for use in agriculture. Another area of research is the development of novel analytical methods for detecting carbamate residues in food and environmental samples. Additionally, further studies are needed to fully understand the long-term effects of exposure to this compound on human health and the environment.
In conclusion, 4-(Cyanomethyl)phenyl methylcarbamate is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 4-(Cyanomethyl)phenyl methylcarbamate involves the reaction of 4-hydroxybenzonitrile with methyl isocyanate and subsequent purification to obtain the final product. This method has been optimized to increase the yield of the compound and reduce impurities.
Applications De Recherche Scientifique
4-(Cyanomethyl)phenyl methylcarbamate has been extensively studied for its potential use in various scientific research applications. It has been used as a model compound for studying the effects of carbamate pesticides on human health and the environment. It has also been used in the development of analytical methods for detecting carbamate residues in food and environmental samples.
Propriétés
Numéro CAS |
13792-24-0 |
|---|---|
Nom du produit |
4-(Cyanomethyl)phenyl methylcarbamate |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
[4-(cyanomethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(13)14-9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
FNEGSGBSEOKQPB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CC#N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)CC#N |
Autres numéros CAS |
13792-24-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



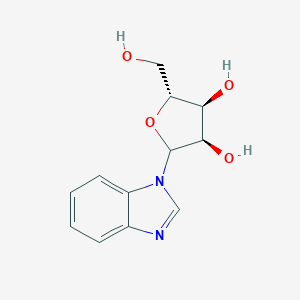
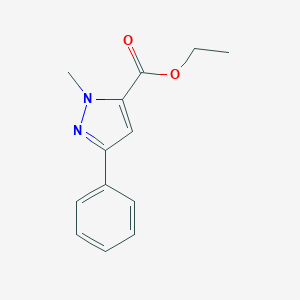
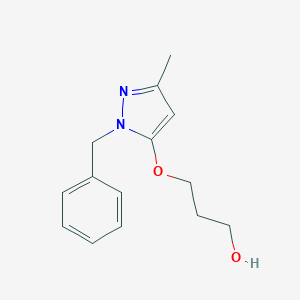
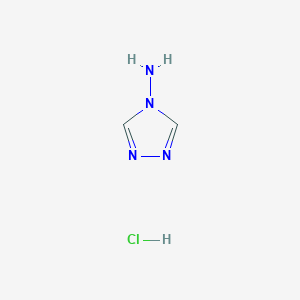
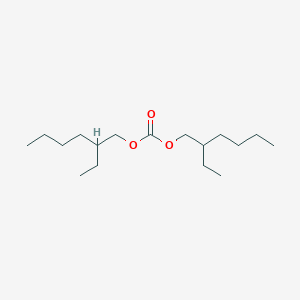
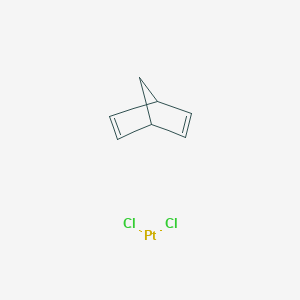
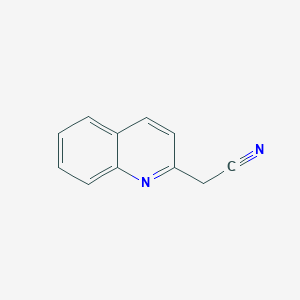
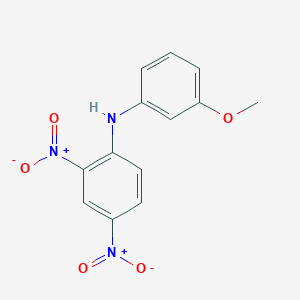
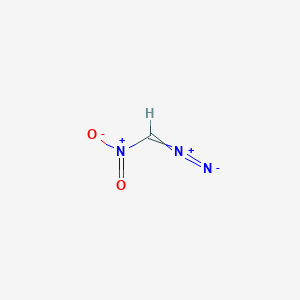
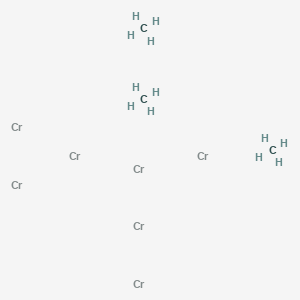
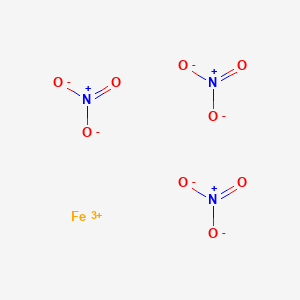
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
